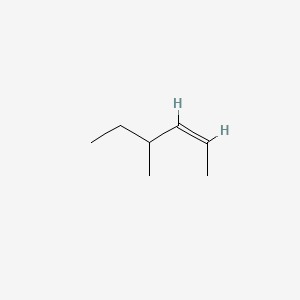

cis-4-Methyl-2-hexene

Description

Contextual Significance of Branched Alkenes

Alkenes are a class of hydrocarbons characterized by the presence of at least one carbon-carbon double bond. sigmaaldrich.com This double bond, composed of one sigma (σ) and one pi (π) bond, makes them unsaturated and more chemically reactive than their saturated counterparts, the alkanes. nih.gov The pi bond's electrons are more exposed and accessible to reacting reagents, making alkenes crucial starting materials and intermediates in a vast array of chemical reactions. nih.gov

Branched alkenes, such as cis-4-Methyl-2-hexene, are a specific subgroup that features a non-linear carbon chain. The introduction of alkyl branches along the chain influences the molecule's physical properties, including boiling point, density, and solubility. nih.gov Furthermore, the position and size of these branches can affect the stability of the alkene; for instance, more substituted alkenes are generally more stable. sigmaaldrich.com This structural variation allows for fine-tuning of molecular properties and reactivity, making branched alkenes valuable components in organic synthesis and as components in fuels.

Academic Importance of Stereoisomeric Hydrocarbons

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. libretexts.org This phenomenon, known as stereoisomerism, is a fundamental concept in organic chemistry because the spatial arrangement of atoms can have profound effects on a molecule's physical and biological properties. doi.org

In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to a form of stereoisomerism known as geometric or cis-trans isomerism. sigmaaldrich.comlibretexts.org The "cis" (or Z) isomer has substituent groups on the same side of the double bond, while the "trans" (or E) isomer has them on opposite sides. These isomers are distinct compounds with different physical properties and chemical reactivity. stackexchange.com The study of specific stereoisomeric hydrocarbons like this compound is of high academic importance. It allows researchers to investigate how a specific three-dimensional structure influences reaction outcomes, molecular interactions, and material properties. This knowledge is critical in fields such as drug development, where only one stereoisomer of a drug may be effective and others may even be harmful, and in the synthesis of complex natural products and advanced materials. doi.orgmolaid.com

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3683-19-0 |

|---|---|

Formule moléculaire |

C7H14 |

Poids moléculaire |

98.19 g/mol |

Nom IUPAC |

(Z)-4-methylhex-2-ene |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4- |

Clé InChI |

MBNDKEPQUVZHCM-XQRVVYSFSA-N |

SMILES isomérique |

CCC(C)/C=C\C |

SMILES canonique |

CCC(C)C=CC |

Origine du produit |

United States |

Chemical and Physical Properties

cis-4-Methyl-2-hexene, also known by its IUPAC name (Z)-4-methylhex-2-ene, is a colorless liquid. nih.gov Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (Z)-4-methylhex-2-ene nih.gov |

| Synonyms | This compound, 4-Methyl-cis-2-hexene nih.gov |

| CAS Number | 3683-19-0 nist.gov |

| Molecular Formula | C₇H₁₄ nih.gov |

| Molecular Weight | 98.19 g/mol nih.gov |

| Boiling Point | 88.4 °C at 760 mmHg |

| Density | 0.711 g/cm³ |

| Refractive Index | 1.3998 |

Note: Some physical properties like boiling point and density are often reported for the mixed isomers.

Synthesis of Cis 4 Methyl 2 Hexene

The stereoselective synthesis of cis-alkenes is a common objective in organic synthesis. A well-established method for preparing cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" catalyst, most notably Lindlar's catalyst. iitk.ac.inlibretexts.org

To synthesize cis-4-Methyl-2-hexene, the corresponding alkyne, 4-methyl-2-hexyne, is used as the starting material. The reaction involves treating the alkyne with hydrogen gas (H₂) in the presence of Lindlar's catalyst. chegg.comchegg.com Lindlar's catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate (B1210297) or quinoline. iitk.ac.inlibretexts.org The poison deactivates the catalyst just enough to prevent the hydrogenation from proceeding all the way to the corresponding alkane (4-methylhexane). The hydrogen atoms add to the same face of the triple bond (syn-addition), resulting in the formation of the cis or (Z) isomer with high selectivity. libretexts.org

Reaction Scheme: 4-Methyl-2-hexyne + H₂ --(Lindlar's Catalyst)--> (Z)-4-Methyl-2-hexene

Advanced Reaction Chemistry and Mechanistic Investigations of Cis 4 Methyl 2 Hexene

Electrophilic Addition Reactions

The electron-rich carbon-carbon double bond in cis-4-methyl-2-hexene is susceptible to attack by electrophiles, initiating a variety of addition reactions. The stereochemistry and substitution pattern of the alkene play a crucial role in determining the products and reaction rates.

Hydrohalogenation Mechanisms

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. masterorganicchemistry.com For an unsymmetrical alkene like this compound, the regioselectivity of this addition is predicted by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com

The mechanism proceeds in two steps:

Protonation of the alkene : The π electrons of the double bond attack the electrophilic proton of the hydrogen halide. This is the rate-determining step and results in the formation of a carbocation intermediate and a halide ion. pressbooks.pub For this compound, protonation can occur at either C2 or C3. Protonation at C2 would lead to a secondary carbocation at C3, while protonation at C3 would form a secondary carbocation at C2. The stability of these two potential carbocations is similar.

Nucleophilic attack by the halide ion : The halide ion then attacks the electrophilic carbocation, forming the final alkyl halide product. pressbooks.pub

Due to the formation of a planar carbocation intermediate, the halide ion can attack from either face, leading to a mixture of stereoisomers if a new chiral center is formed. libretexts.orgchemistrysteps.com

Stereochemical Course of Additions Across the Double Bond

The stereochemical outcome of addition reactions to this compound is highly dependent on the reaction mechanism. Since this compound is a chiral molecule, the two faces of the double bond are diastereotopic.

In reactions that proceed through a carbocation intermediate, such as hydrohalogenation, the nucleophile can attack the planar carbocation from either side. libretexts.org Given that the starting alkene is chiral, this will result in the formation of a pair of diastereomers. For instance, the addition of HBr to (S)-4-methyl-2-hexene would lead to the formation of (2R,4S)-2-bromo-4-methylhexane and (2S,4S)-2-bromo-4-methylhexane. Because the carbocation intermediate is chiral, one face may be sterically hindered, leading to an unequal mixture of the two diastereomers. pressbooks.pub

In contrast, reactions that involve the formation of a bridged, cyclic intermediate, such as a halonium ion in halogenation or a thiiranium ion in the addition of sulfenyl chlorides, proceed with anti-addition. masterorganicchemistry.comnih.gov This means that the two new substituents add to opposite faces of the original double bond. For this compound, anti-addition will lead to a specific pair of enantiomers (a racemic mixture).

Peracid and Dioxirane (B86890) Epoxidation Kinetics and Stereoselectivity

Epoxidation is the reaction of an alkene with a peroxy acid or other oxidizing agents like dioxiranes to form an epoxide. This reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide. libretexts.orgiupac.org

The mechanism of epoxidation by both peracids and dioxiranes is believed to proceed through a concerted transition state. Computational studies favor a "spiro" orientation of the oxidizing agent relative to the alkene double bond. iupac.org In this model, the plane containing the three-membered ring of the dioxirane or the peroxy acid functional group is perpendicular to the plane of the alkene's π-bond. This arrangement minimizes steric repulsion and allows for an efficient transfer of the oxygen atom.

Kinetic studies have revealed significant differences in the rates of epoxidation for cis- and trans-alkenes, particularly with dioxiranes. Cis-alkenes generally react faster than their trans-isomers. This is often attributed to steric factors in the spiro transition state. For a trans-alkene, one of the substituents will inevitably create steric hindrance with the oxidizing agent. In a cis-alkene, the substituents are on the same side of the double bond, allowing the reagent to approach from the less hindered face. iupac.org

While this effect is pronounced with dioxiranes, the difference in reactivity is less significant with peracids. wm.edu Computational studies on the epoxidation of the structurally similar cis-2-hexene (B1348261) and trans-2-hexene (B1208433) using a titanium silicalite-1 (TS-1) catalyst with hydrogen peroxide showed that cis-2-hexene has a lower activation energy barrier than its trans counterpart. rsc.org This supports the general observation of higher reactivity for cis-alkenes in epoxidation reactions.

Table 1: Calculated Activation Energies for the Epoxidation of cis- and trans-2-Hexene

| Alkene | Active Center | Activation Energy (kJ/mol) |

|---|---|---|

| cis-2-Hexene | Ti-η²(OOH)–H₂O | 53.6 |

| trans-2-Hexene | Ti-η²(OOH)–H₂O | 55.2 |

Data from a computational study on a related alkene, 2-hexene (B8810679). rsc.org

Addition of Sulfenyl Chlorides: Thiiranium Ion Intermediates

The addition of sulfenyl chlorides (RSCl) to alkenes is an electrophilic addition that proceeds through a cyclic thiiranium (or episulfonium) ion intermediate. cdnsciencepub.commsu.edu This three-membered ring is formed by the electrophilic attack of the sulfur on the alkene's double bond, with the simultaneous displacement of the chloride ion. nih.gov

The reaction is highly stereospecific, resulting in anti-addition of the -SR group and the chloride ion across the double bond. The chloride ion attacks one of the carbons of the thiiranium ion from the face opposite the sulfur atom, in a manner analogous to an SN2 reaction. nih.govcdnsciencepub.com For this compound, this would result in a racemic mixture of the anti-addition product.

Studies on a variety of alkenes have shown that cis-isomers often react faster than their trans-counterparts in the addition of sulfenyl chlorides. cdnsciencepub.com This is attributed to greater steric hindrance between the electrophile and the substituents on the trans-alkene in the transition state leading to the thiiranium ion. cdnsciencepub.com

Table 2: Rate Ratios for the Addition of 4-Chlorobenzenesulfenyl Chloride to Isomeric Alkenes

| Alkene Pair | k_cis / k_trans |

|---|---|

| 2-Butenes | 3.1 |

| 2-Hexenes | 9.2 |

| 2,5-Dimethyl-3-hexenes | 9.8 |

Data from Schmid et al. cdnsciencepub.com

Oxidation Reactions

The double bond in this compound is a region of high electron density, making it susceptible to attack by various oxidizing agents. These reactions can proceed via different mechanisms, leading to a range of functionalized products, including diols and carbonyl compounds resulting from the cleavage of the carbon-carbon double bond.

Diol Formation with Osmium Tetroxide and Potassium Permanganate (B83412)

The conversion of alkenes to vicinal diols, or glycols, is a fundamental oxidation reaction. For this compound, this transformation can be achieved with stereochemical control using reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄).

Both OsO₄ and cold, dilute KMnO₄ react with this compound to produce a diol through a syn-dihydroxylation mechanism. This means that both hydroxyl groups are added to the same face of the double bond. The reaction proceeds through a concerted pathway involving the formation of a cyclic intermediate—a cyclic osmate ester for OsO₄ or a cyclic manganate (B1198562) ester for KMnO₄. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds to yield the diol. libretexts.org

Because the addition is syn, the stereochemistry of the starting alkene dictates the stereochemistry of the product. This compound is a chiral molecule, possessing a stereocenter at carbon 4. The dihydroxylation reaction creates two new stereocenters at carbons 2 and 3. The syn-addition of the two hydroxyl groups to the cis double bond will result in the formation of a pair of diastereomers.

The reaction can be summarized as follows:

Reaction of this compound with OsO₄/NMO or cold, dilute KMnO₄

| Reactant | Reagents | Product |

| This compound | 1. OsO₄, NMO 2. H₂O | (2R,3R,4S)-4-Methylhexane-2,3-diol and (2S,3S,4R)-4-Methylhexane-2,3-diol |

| This compound | Cold, dilute KMnO₄, NaOH | (2R,3R,4S)-4-Methylhexane-2,3-diol and (2S,3S,4R)-4-Methylhexane-2,3-diol |

N-Methylmorpholine N-oxide (NMO) is often used as a co-oxidant to regenerate the expensive and toxic OsO₄, allowing it to be used in catalytic amounts. libretexts.org While potassium permanganate is a less expensive alternative, it is a very strong oxidizing agent, and care must be taken to use cold, dilute, and basic conditions to prevent over-oxidation and cleavage of the resulting diol. masterorganicchemistry.com

Oxidative Cleavage Reactions (e.g., Ozonolysis)

Oxidative cleavage reactions break the carbon-carbon double bond of an alkene entirely, typically forming two carbonyl-containing fragments. Ozonolysis is the most common and controlled method for this transformation. chegg.comstenutz.eu

In this reaction, this compound is first treated with ozone (O₃) at low temperature. Ozone adds across the double bond to form an unstable primary ozonide (a molozonide), which rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com This ozonide intermediate is not isolated but is directly treated with a workup reagent.

The type of workup determines the final products. A reductive workup, commonly using dimethyl sulfide (B99878) (DMS) or zinc metal and water, cleaves the ozonide to yield aldehydes and/or ketones. masterorganicchemistry.com For this compound, ozonolysis followed by reductive workup breaks the bond between carbon 2 and carbon 3, yielding two different carbonyl compounds.

The reaction proceeds as follows:

Ozonolysis of this compound with reductive workup

| Reactant | Reagents | Products |

| This compound | 1. O₃, CH₂Cl₂ 2. (CH₃)₂S | Acetaldehyde and 2-Methylbutanal |

An oxidative workup, using a reagent like hydrogen peroxide (H₂O₂), would further oxidize any aldehyde products to carboxylic acids. masterorganicchemistry.com In the case of this compound, this would result in the formation of acetic acid and 2-methylbutanoic acid.

Reduction Chemistry

The double bond of this compound can be reduced to a single bond through the addition of hydrogen, a reaction known as hydrogenation.

Catalytic Hydrogenation to Alkanes

Catalytic hydrogenation is a highly effective method for converting alkenes to their corresponding alkanes. libretexts.org The reaction involves treating the alkene with molecular hydrogen (H₂) in the presence of a metal catalyst. Commonly used catalysts are transition metals like platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C) or used as a fine powder (e.g., PtO₂, Adams' catalyst). libretexts.orgjove.com

The hydrogenation of this compound adds two hydrogen atoms across the double bond, resulting in the formation of the saturated alkane, 3-Methylhexane (B165618).

Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product |

| This compound | H₂, Pd/C (or Pt, Ni) | 3-Methylhexane |

Mechanism of Hydrogenation and Stereochemical Outcomes

Catalytic hydrogenation is a heterogeneous reaction that takes place on the surface of the metal catalyst. youtube.com The mechanism involves the following key steps:

Adsorption: Both the hydrogen gas (H₂) and the alkene (this compound) are adsorbed onto the metal surface.

H-H Bond Cleavage: The metal surface facilitates the cleavage of the H-H sigma bond, forming metal-hydride bonds.

Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the adsorbed double bond.

Desorption: The newly formed alkane desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

Crucially, both hydrogen atoms are delivered from the catalyst surface to the same face of the alkene. This mode of addition is known as syn-addition. youtube.comkhanacademy.org

The stereochemical outcome of this reaction is important. The starting material, this compound, has a stereocenter at carbon 4. The hydrogenation process creates a new stereocenter at carbon 3. Because the starting material is chiral, the syn-addition of hydrogen can occur from either face of the planar double bond, leading to the formation of two diastereomeric products: (3S,4S)-3-Methylhexane and (3R,4S)-3-Methylhexane (assuming the starting material is the (S)-enantiomer). If a racemic mixture of (4S)- and (4R)-cis-4-methyl-2-hexene is used, a mixture of all four possible stereoisomers of 3-methylhexane would be produced, though they would exist as two racemic pairs.

The use of a chiral catalyst (asymmetric hydrogenation) could potentially favor the formation of one diastereomer over the other. ajchem-b.comwikipedia.org

Isomerization Pathways

Isomerization reactions involve the rearrangement of atoms within a molecule, leading to a different isomer. For this compound, several isomerization pathways are possible, including geometric and structural isomerization, often facilitated by acid or metal catalysts.

Cis-Trans Isomerization: The most straightforward isomerization is the conversion of the cis isomer to its more thermodynamically stable trans counterpart, (E)-4-Methyl-2-hexene. This process requires breaking the π-bond, allowing for rotation around the central C-C bond, followed by its reformation. This can be initiated under various conditions, including photochemical excitation or catalysis by acids or transition metals like palladium. nih.govlibretexts.org

Positional Isomerization: The double bond in this compound can also migrate to different positions along the carbon chain. This is typically catalyzed by strong acids or transition metal complexes. pku.edu.cntandfonline.com The mechanism often involves the protonation of the double bond by an acid to form a carbocation intermediate. A proton is then eliminated from an adjacent carbon to form a new, often more stable, alkene. libretexts.org

For this compound, acid-catalyzed isomerization can lead to a mixture of structural isomers, with the product distribution often favoring the most thermodynamically stable alkene. Potential isomers include:

4-Methyl-1-hexene

(E)-4-Methyl-2-hexene

The equilibrium between these isomers is influenced by factors such as temperature and the specific catalyst used. For instance, certain catalysts are designed to selectively isomerize terminal alkenes to internal alkenes. organic-chemistry.org

Double Bond Migration Mechanisms

The isomerization of alkenes, such as the migration of the double bond in the hexene family, can be facilitated by catalysts. For instance, the isomerization of 1-hexene (B165129) to 2-hexene can be catalyzed by iron complexes at moderate temperatures. nsf.gov This process often results in a product ratio that reflects the thermodynamic stabilities of the isomers. nsf.gov The reaction can proceed until the alkene is completely converted to its more stable isomers. nsf.gov

Solid acid catalysts are also employed for double bond isomerization. researchgate.net The mechanism on these catalysts can involve the physical adsorption of the alkene onto an acidic site, followed by the transfer of a proton to a carbon atom of the double bond. This forms a stable alkoxy intermediate. Subsequently, a hydrogen atom is abstracted from the alkyl fragment by the catalyst's host oxygen, breaking the carbon-oxygen bond and restoring the acidic site, which then yields the isomerized alkene, such as trans-2-hexene. researchgate.net

Transition metal hydrides are also effective catalysts for alkene isomerization. researchgate.netacs.org The proposed mechanism involves the rearrangement of a kinetically stable metal hydride with a coordinated alkene substrate to a metal alkyl, which then rearranges to the metal hydride complex of the isomerized alkene. researchgate.netacs.org The initial formation of the hydride can occur through various pathways depending on the specific catalyst system. researchgate.netacs.org

The following table provides a summary of catalysts and conditions used for hexene isomerization.

| Catalyst System | Substrate | Product(s) | Key Observations |

| Iron Complex | 1-Hexene | 2-Hexene (trans:cis ratio 4:1) | Complete isomerization at 40°C over 24 hours. nsf.gov |

| SO₄=/NiO, Al₂O₃, ZrO₂ | 1-Hexene | cis- & trans-2-Hexene, cis-3-Hexene | Temperature is a key factor for conversion and selectivity. researchgate.net |

| Ni[P(OEt)₃]₄ / H₂SO₄ | 1-Butene | 2-Butenes | Rapid reaction at 25°C. researchgate.net |

| Ru₃(CO)₁₂ | 1-Hexene | trans-2-Hexene, cis-2-Hexene, trans-3-Hexene | Product distribution depends on H₂ pressure. researchgate.net |

cis-trans Interconversion Mechanisms

The interconversion between cis and trans isomers of an alkene, which does not happen spontaneously, can be induced by a strong acid catalyst. unizin.org This process is a key aspect of the broader phenomenon of alkene isomerization.

Acid-catalyzed isomerization reactions of alkenes proceed through the formation of carbocation intermediates. tandfonline.commasterorganicchemistry.com The reaction is initiated by the protonation of the alkene's double bond by an acid catalyst, which leads to the formation of a carbocation. tandfonline.com This intermediate is a key species that allows for the subsequent rearrangement and isomerization. tandfonline.com The isomerization of n-alkanes is a well-established process involving carbenium ions as central intermediates. tandfonline.com

In the context of hexene isomers, the acid-catalyzed dehydration of 2-methyl-2-hexanol (B1585243) to produce 2-methyl-2-hexene proceeds via a tertiary carbocation, which stabilizes the reaction pathway. Similarly, the isomerization of 2-methyl-1-hexene (B165367) can be catalyzed by acidic ion-exchange resins, where the sulfonic acid groups provide the active sites for proton transfer.

The general mechanism involves the following steps:

Protonation: The alkene double bond is protonated by the acid catalyst to form a carbocation. The stability of the resulting carbocation influences the reaction pathway.

Rearrangement: The carbocation can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation.

Deprotonation: The rearranged carbocation is deprotonated to form the isomerized alkene.

Hydride shifts are a common rearrangement mechanism within carbocation intermediates during acid-catalyzed isomerization. For example, in the isomerization of 2-methyl-1-hexene, a secondary carbocation can be formed initially, which then undergoes a hydride shift to generate a more stable tertiary carbocation. This tertiary carbocation then deprotonates to yield the final isomerized product.

The thermodynamic stability of the resulting alkene isomers plays a crucial role in determining the final product distribution. Trans isomers are generally more stable than their corresponding cis isomers due to reduced steric strain. unizin.orglibretexts.org This difference in stability is quantifiable through measurements of heats of hydrogenation. masterorganicchemistry.com For instance, trans-2-hexene is more stable than cis-2-hexene. libretexts.org The stability of alkenes also increases with the degree of substitution at the double bond, following the general trend: monosubstituted < disubstituted < trisubstituted < tetrasubstituted. masterorganicchemistry.comlibretexts.org

The table below illustrates the relative stability of some hexene isomers based on general principles of alkene stability.

| Isomer | Substitution Pattern | Key Stability Factors | Relative Stability |

| 1-Hexene | Monosubstituted | Less substituted double bond. masterorganicchemistry.com | Least Stable |

| cis-2-Hexene | Disubstituted | Steric strain between alkyl groups on the same side of the double bond. libretexts.org | Less stable than trans |

| trans-2-Hexene | Disubstituted | Alkyl groups are on opposite sides, minimizing steric strain. libretexts.org | More stable than cis |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | Highly substituted double bond. masterorganicchemistry.comlibretexts.org | Most Stable |

Free Radical Reactions at Allylic Positions

Free radical reactions, particularly allylic halogenation, represent another important class of reactions for alkenes like this compound. These reactions occur at the allylic position—the carbon atom adjacent to the double bond. ucalgary.ca

The selective substitution at the allylic position is due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or alkyl C-H bonds. libretexts.org This is because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over two carbon atoms. libretexts.orglibretexts.org

A common reagent used for allylic bromination is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring substitution over addition to the double bond. libretexts.orgjove.comchadsprep.com The reaction is typically initiated by light or a radical initiator. jove.comchadsprep.com

The mechanism for allylic bromination with NBS involves three main stages:

Initiation: Homolytic cleavage of the N-Br bond in NBS (or Br₂) generates a bromine radical. ucalgary.cajove.com

Propagation:

The bromine radical abstracts an allylic hydrogen from the alkene, forming an allylic radical and HBr. libretexts.orgjove.com

The HBr reacts with NBS to produce a molecule of Br₂. libretexts.orgjove.com

The allylic radical then reacts with Br₂ to form the allylic bromide product and another bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction is terminated by the combination of any two radicals. jove.com

If the intermediate allylic radical is unsymmetrical, a mixture of regioisomeric products can be formed. libretexts.orgchadsprep.com The reaction will preferentially occur at the less hindered site of the radical. libretexts.org For an alkene like trans-2-hexene, allylic bromination can lead to a mixture of products, including 4-bromo-2-hexene and the rearranged product 2-bromo-3-hexene, due to the two non-equivalent resonance structures of the intermediate radical. winona.edu

Isomerism and Stereochemical Considerations in Cis 4 Methyl 2 Hexene Research

Geometrical Isomerism (Z/E and cis/trans Nomenclature)

Geometrical isomerism, a form of stereoisomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond. pressbooks.pubfiveable.me This restriction leads to different spatial arrangements of the substituents attached to the double-bonded carbons, resulting in distinct isomers with unique properties. windows.net The nomenclature for these isomers can be described using either the cis/trans system or the more comprehensive E/Z system. pressbooks.pub

For cis-4-Methyl-2-hexene, the "cis" designation indicates that the higher priority groups on each carbon of the double bond are on the same side. savemyexams.com The IUPAC name for this compound is (Z)-4-methylhex-2-ene. nist.govnih.gov The "Z" comes from the German word "zusammen," meaning "together." savemyexams.com Its counterpart, trans-4-Methyl-2-hexene, is designated as (E)-4-methylhex-2-ene, with "E" derived from "entgegen," the German word for "opposite." savemyexams.com While cis/trans notation is often used for simpler alkenes, the E/Z system is more reliable for complex molecules with multiple or different substituents. pressbooks.pubucalgary.ca

For a molecule to exhibit cis-trans isomerism, two fundamental conditions must be met:

There must be restricted rotation within the molecule, which is provided by the carbon-carbon double bond. pressbooks.pubfiveable.me

Each carbon atom involved in the double bond must be attached to two different groups. pressbooks.publibretexts.org If either carbon is bonded to two identical groups, isomerism is not possible. pressbooks.publibretexts.org

In the case of 4-methyl-2-hexene (B1599368), the carbon at the 2-position is bonded to a hydrogen atom and a methyl group. The carbon at the 3-position (in the context of the double bond) is bonded to a hydrogen atom and a sec-butyl group (or more specifically, a 1-methylpropyl group). Since both carbons of the double bond are attached to two different groups, the criteria for cis-trans isomerism are satisfied.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers. chemistnotes.com Key differences are observed in both chemical shifts and coupling constants.

Coupling Constants (J-values): The vicinal coupling constant (³J) between the vinylic protons (the hydrogens directly attached to the double bond carbons) is significantly different for cis and trans isomers. Generally, the trans coupling constant (J_trans) is larger, typically in the range of 11-18 Hz, while the cis coupling constant (J_cis) is smaller, usually between 6-14 Hz. blogspot.comcreative-biostructure.com This difference in coupling constants is a reliable method for assigning the geometry of the double bond. researchgate.net

Chemical Shifts: The protons in a cis isomer are often slightly more shielded (appear at a lower chemical shift, or upfield) compared to the protons in a trans isomer. blogspot.com This is due to the spatial proximity of the substituents, which can influence the local electronic environment of the protons. creative-biostructure.com In some cases, such as with stilbenes, the protons in the trans isomer are more deshielded because they are influenced by two aromatic rings, whereas in the cis isomer, they are influenced by only one. blogspot.com

Infrared (IR) spectroscopy can also provide clues to the stereochemistry of an alkene. For instance, trans-alkenes often show a characteristic absorption band around 960-970 cm⁻¹, which is absent in the corresponding cis-isomer. researchgate.net

| Spectroscopic Technique | Parameter | cis-Isomer | trans-Isomer |

|---|---|---|---|

| NMR Spectroscopy | Vicinal Coupling Constant (³J_HH) | Smaller (6-14 Hz) blogspot.comcreative-biostructure.com | Larger (11-18 Hz) blogspot.comcreative-biostructure.com |

| Chemical Shift | Generally more upfield (shielded) blogspot.com | Generally more downfield (deshielded) blogspot.com | |

| IR Spectroscopy | Characteristic Absorption | Absent | Present (around 960-970 cm⁻¹) researchgate.net |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. fiveable.mesathyabama.ac.in For this compound, the presence of the chiral center at carbon 4 and the cis-configured double bond introduces significant steric and electronic factors that dictate its preferred conformations.

The stability of different conformations is largely determined by steric interactions. researchgate.net In this compound, the cis geometry forces the methyl group at carbon 2 and the ethyl group at carbon 4 to be on the same side of the double bond, leading to potential steric strain. libretexts.org The molecule will adopt conformations that minimize these unfavorable interactions. The rotation around the C3-C4 single bond is particularly important. The different staggered conformations (anti and gauche) around this bond will have different energies due to the interactions between the substituents on C3 and C5.

In substituted systems like cyclohexanes, which serve as a useful analogy, bulky substituents prefer to occupy positions that minimize steric hindrance, such as the equatorial position in a chair conformation, to avoid destabilizing 1,3-diaxial interactions. libretexts.org Similarly, in this compound, the molecule will likely adopt a conformation where the larger groups are positioned as far apart as possible to achieve a lower energy state. libretexts.org

The stereochemistry of the chiral center (R or S at C4) will influence the conformational preferences of the molecule. This is because the spatial arrangement of the groups around the chiral center will affect how they interact with the rest of the molecule in different conformations. The interplay between the fixed geometry of the cis-double bond and the stereochemistry at the chiral center leads to a complex potential energy surface with multiple local minima. Computational studies, such as ab initio molecular orbital calculations, can be employed to determine the relative energies of these different conformations. acs.org

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of a reactant can have a profound impact on the course of a chemical reaction, influencing both the reaction mechanism and the stereochemical outcome of the products. numberanalytics.com This is particularly true for chiral alkenes like this compound.

When a chiral alkene undergoes a reaction that creates a new stereocenter, the product is often a mixture of diastereomers. libretexts.orglumenlearning.com Because the starting material is chiral, the transition states leading to the different diastereomeric products are also diastereomeric and thus have different energies. inflibnet.ac.in This energy difference results in the formation of unequal amounts of the diastereomeric products, a phenomenon known as diastereoselectivity. wikipedia.org

Computational Chemistry and Theoretical Studies on Cis 4 Methyl 2 Hexene

Quantum Chemical Calculations

Computational Modeling of Reaction Mechanisms

There is no information available regarding the computational modeling of reaction mechanisms involving cis-4-Methyl-2-hexene.

Transition State Characterization

No studies on the characterization of transition states for reactions involving this compound could be located.

Energy Profiles and Activation Barriers

Information on the energy profiles and activation barriers for reactions of this compound is not present in the surveyed literature.

Molecular Dynamics Simulations

No records of molecular dynamics simulations performed on this compound were identified.

Catalysis in the Context of Cis 4 Methyl 2 Hexene Chemistry

Heterogeneous Catalysis

Heterogeneous catalysts, particularly zeolites and supported metals, are extensively used in industrial processes involving alkenes. Their solid-state nature facilitates easy separation from reaction products, and their structured environments, especially in zeolites, offer unique selectivity.

Zeolite-Based Catalysts (e.g., ZSM-5, SAPO-34) for Isomerization and Cracking

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are central to their catalytic function. rsc.org For alkenes like cis-4-Methyl-2-hexene, zeolites such as ZSM-5 and SAPO-34 are primarily employed for isomerization (both skeletal and double-bond) and catalytic cracking. These reactions are crucial in petroleum refining and petrochemical production to convert less valuable hydrocarbons into high-demand products like gasoline components and light olefins (e.g., propylene).

Catalytic cracking over zeolites breaks down larger hydrocarbon molecules into smaller, more valuable ones. For a C7 olefin like 4-methyl-2-hexene (B1599368), this can yield propylene (B89431) and butene. Isomerization alters the carbon skeleton or the position of the double bond, for example, converting this compound to other methyl-hexene isomers or to linear heptenes.

Acid Site Activity and Selectivity

The catalytic prowess of zeolites stems from their acidic properties. The substitution of a silicon (Si⁴⁺) atom with an aluminum (Al³⁺) atom in the zeolite framework creates a charge imbalance that is compensated by a proton, forming a Brønsted acid site (BAS). nih.gov These sites are the primary active centers for many hydrocarbon transformations. researchgate.net

The activity and selectivity of these reactions are strongly influenced by the density, strength, and type (Brønsted vs. Lewis) of acid sites. nih.govresearchgate.net

Isomerization: Lewis acid sites are considered favorable for promoting isomerization reactions, leading to the formation of branched hydrocarbons. nih.gov The process involves the formation of a carbenium ion intermediate when the alkene interacts with a Brønsted acid site. nih.gov This intermediate can then undergo rearrangement before deprotonating to form an isomer.

Cracking: This reaction also proceeds via carbenium ion intermediates at Brønsted acid sites. The stability of these intermediates dictates the cracking pathway.

Selectivity: The number and strength of acid sites can be tuned to control the competition between different reactions. For instance, in the conversion of cyclohexene, a high density of acid sites favors the formation of aromatics, whereas limited acidity promotes the desired isomerization to methylcyclopentene. nih.gov Similarly, the weak acidity of SAPO-34 is reported to favor the direct cracking of 1-hexene (B165129) into two propylene molecules while suppressing other side reactions. scielo.brresearchgate.net

Shape Selectivity in Zeolite Pores

A defining feature of zeolite catalysis is shape selectivity, where the size and geometry of the zeolite's pores and channels dictate which molecules can enter, which transition states can form, and which products can exit. rsc.orgumass.edu This "molecular sieving" effect is critical in controlling product distribution. aip.org

Zeolites are classified by their pore size, which is determined by the number of oxygen atoms in the ring defining the pore opening (e.g., 8-ring, 10-ring, 12-ring). rsc.org ZSM-5 is a medium-pore (10-ring) zeolite with a 3D channel system, while SAPO-34 is a small-pore (8-ring) zeolite. rsc.orgumass.eduoaepublish.com

The catalytic cracking of hexene isomers provides a clear example of shape selectivity. scielo.br A branched isomer like 2-methyl-2-pentene (B165383) (an iso-hexene structurally similar to 4-methyl-2-hexene) has a larger kinetic diameter than a linear hexene. scielo.brresearchgate.net Consequently, it cannot easily enter the small pores of SAPO-34. scielo.br This results in a lower conversion rate compared to catalysts with larger pores like ZSM-5 or Y-zeolite. However, the reactions that do occur on SAPO-34 show exceptionally high selectivity towards propylene, a phenomenon attributed to transition-state selectivity at the pore mouth or on the external crystal surface. scielo.br In contrast, the larger pores of ZSM-5 and Y-zeolite accommodate the iso-hexene, leading to higher conversion but lower propylene selectivity due to a lack of shape-selective constraints. scielo.brresearchgate.net

| Catalyst | Pore Size (nm) | Conversion (wt%) | Propylene Selectivity (wt%) | Total Olefins Selectivity (wt%) |

|---|---|---|---|---|

| Y-zeolite | 0.69-0.74 | 69.34 | 10.10 | 24.97 |

| ZSM-5 | 0.51-0.58 | 58.21 | 41.21 | 81.78 |

| SAPO-34 | 0.34-0.43 | 42.35 | 72.80 | 92.88 |

Supported Metal Catalysts for Hydrogenation

The hydrogenation of this compound to its corresponding alkane, 4-methylhexane, is typically achieved using heterogeneous catalysts composed of a noble metal dispersed on a high-surface-area support. Common catalysts include palladium, platinum, or nickel on supports like activated carbon (C), silica (B1680970) (SiO₂), or alumina (B75360) (Al₂O₃).

The reaction involves the addition of hydrogen (H₂) across the carbon-carbon double bond. For example, the reduction of 4-methyl-2-hexene to 4-methylhexane can be accomplished using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

Research on the selective hydrogenation of alkynes to cis-alkenes highlights the efficacy of supported palladium catalysts. A Pd/SiO₂ catalyst modified with an ionic liquid layer demonstrated an excellent yield of 88% for the conversion of 2-hexyne (B165341) to cis-2-hexene (B1348261), outperforming the traditional Lindlar catalyst. rsc.orgresearchgate.net This system effectively prevents over-hydrogenation to the alkane and isomerization to the trans-alkene, showcasing the high degree of control possible with supported metal catalysts. rsc.org

| Reaction | Catalyst System | Primary Product | Key Finding |

|---|---|---|---|

| Hydrogenation of 4-methyl-2-hexene | Pd/C, H₂ | 4-methylhexane | Standard reduction of an alkene to an alkane. |

| Stereoselective Hydrogenation of 2-hexyne | Pd/SiO₂ with [BMPL][DCA] ionic liquid | cis-2-hexene | High selectivity (88% yield) to the cis-alkene, preventing over-hydrogenation. rsc.orgresearchgate.net |

| Competitive Hydrogenation | Palladium black | cis-2-heptane (from cis-2-heptene) | Demonstrates palladium's activity for hydrogenating internal alkenes. researchgate.net |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity, particularly for the synthesis of complex molecules with specific stereochemistry.

Transition Metal Complexes in Stereoselective Synthesis

The synthesis of a specific geometric isomer like this compound often requires catalysts that can precisely control the spatial arrangement of atoms during bond formation. Homogeneous transition metal complexes are exceptionally well-suited for this task. nih.gov While specific literature on the direct synthesis of this compound via this method is sparse, the principles are well-established through reactions of similar molecules.

Chiral transition metal complexes, such as those based on zirconium (zirconocenes) or iridium, are powerful tools for stereoselective reactions of olefins. For instance, chiral ansa-zirconocene catalysts have been used for the enantioselective polymerization of α-olefins like 4-methyl-1-hexene. mdpi.com These catalysts control the stereochemistry of the growing polymer chain by dictating how the incoming monomer molecule coordinates to the metal center before insertion.

Similarly, iridium complexes with chiral N,P-ligands are highly effective for the asymmetric hydrogenation of alkenes, creating chiral centers with high enantioselectivity. diva-portal.org These catalytic systems operate through well-defined coordination of the substrate to the metal center, where the chiral ligands create a specific steric and electronic environment that favors the formation of one stereoisomer over another. Such principles of stereocontrol are directly applicable to the targeted synthesis of specific isomers like this compound from appropriate precursors.

Acidic Ion-Exchange Resins in Isomerization

Acidic ion-exchange resins represent a significant class of solid acid catalysts utilized in various chemical transformations, including the isomerization of olefins. These materials, typically based on a cross-linked polystyrene backbone functionalized with sulfonic acid groups (-SO₃H), offer distinct advantages over traditional homogeneous acid catalysts, such as mineral acids. Their benefits include ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse.

In the context of hexene isomerization, macroreticular sulfonic acid ion-exchange resins like Amberlyst and Purolite have demonstrated considerable efficacy. ub.edu Although direct studies on this compound are not extensively detailed in the available literature, the behavior of other hexene isomers, such as 1-hexene, provides critical insights into the catalytic process. Research on the isomerization of 1-hexene shows that these resins can effectively catalyze the migration of the double bond. ub.edu For instance, macroreticular resins possess sufficient acid strength to catalyze double-bond isomerization at temperatures around 373 K. ub.edu

The mechanism of isomerization over these resins proceeds via a carbocation intermediate. The sulfonic acid sites on the resin protonate the double bond of the alkene, leading to the formation of a secondary or tertiary carbocation. Subsequent deprotonation at a different position results in the formation of an isomeric alkene. The stability of the resulting carbocation and the final alkene influences the product distribution.

The performance of acidic ion-exchange resins is dictated by several key properties, including acid capacity, degree of crosslinking, porosity, and the density of acid centers. ub.edulsu.edu Resins with a high acid capacity and an appropriate spatial distribution of acid sites, such as Amberlyst 35 and Purolite CT-275, are effective not only for isomerization but also for competing reactions like dimerization and alkylation. ub.edu In contrast, a resin with a lower acid density may primarily favor double-bond isomerization. ub.edu For example, in studies involving 1-hexene, resins with lower acid capacities showed higher selectivity towards isomerization, whereas those with higher acid capacities also promoted dimerization. ub.edu

The table below summarizes the performance of different acidic ion-exchange resins in reactions involving 1-hexene, which serves as a model for the behavior expected with this compound.

| Resin Type | Key Characteristics | Application | Selectivity Profile (Example with 1-hexene) | Reference |

| Amberlyst 35 | Macroreticular, high acid capacity | Olefin isomerization, dimerization, alkylation | At low toluene (B28343) concentration, favors isomerization. At higher concentrations, selectivity shifts towards alkylation and dimerization. | ub.edu |

| Purolite CT-275 | Macroreticular, high acid capacity, high porosity | Olefin isomerization, dimerization, alkylation | High selectivity for alkylation and dimerization due to higher porosity and accessibility of acid sites. Isomerization selectivity was 32.5% in one study. | ub.edu |

| Amberlyst 46 | Macroreticular, lower acid capacity | Primarily double-bond isomerization | High selectivity for double-bond isomerization (around 75%) with less dimerization and alkylation compared to higher capacity resins. | ub.edu |

| Amberlyst 15 | Macroreticular, strong acid cation-exchanger | Olefin oligomerization and isomerization | Used for oligomerization of C4-C6 olefins, indicating activity for isomerization as a concurrent reaction. | uni-pannon.hu |

It is important to note that catalyst deactivation can occur due to the formation of oligomers on the catalyst surface, which can block active sites and pores. lsu.edu The selection of a resin with optimal structural properties is therefore crucial for achieving high selectivity and maintaining catalyst lifetime in the isomerization of this compound.

Catalyst Design and Engineering for Optimized Yields and Selectivity

The rational design and engineering of catalysts are paramount for maximizing the yield and selectivity of desired products in chemical synthesis, including the formation and isomerization of this compound. The goal is to develop catalysts that not only exhibit high activity but also steer the reaction pathway towards the intended isomer while minimizing side reactions such as oligomerization, cracking, or over-isomerization to thermodynamically stable but undesired products.

Catalyst design for olefin isomerization involves careful tuning of several parameters:

Nature of the Active Site: The type of active site determines the catalytic mechanism. For isomerization, acid sites (Brønsted or Lewis) are common. Solid acids like zeolites (e.g., ZSM-5, ZSM-35, SAPO-11), sulfated zirconias, and the aforementioned ion-exchange resins are frequently employed. lsu.edu Alternatively, transition metal complexes, such as those based on rhodium, iron, or molybdenum, can catalyze isomerization through different mechanisms, often involving metal-hydride addition and elimination. ru.nlacs.org For instance, a cis-Mo(CO)₄(PPh₃)₂ precatalyst, activated by p-toluenesulfonic acid (TsOH), has been shown to selectively isomerize terminal alkenes to (Z)-2-alkenes. acs.org

Acid Site Density and Strength: In acid catalysis, a fine balance between the density and strength of acid sites is crucial. High acid site density or very strong acid sites can promote bimolecular reactions like oligomerization, leading to catalyst deactivation and reduced selectivity for the desired monomeric isomer. lsu.edu Conversely, sites that are too weak may result in low catalytic activity. For instance, oversulfonated polystyrene-divinylbenzene resins are effective but can deactivate due to oligomer formation, highlighting the trade-off between acid strength and catalyst stability. lsu.edu

Pore Structure and Shape Selectivity: The porous architecture of a solid catalyst can impart shape selectivity, favoring the formation of molecules that fit within its pores while excluding bulkier isomers. Zeolites are prime examples of shape-selective catalysts. The pore dimensions can be engineered to control reactant access to active sites and influence the transition state, thereby directing the product distribution. However, small pore volumes can also lead to diffusion limitations and enhanced deactivation if oligomers become trapped. lsu.edu

Ligand Engineering in Homogeneous Catalysis: In homogeneous catalysis using organometallic complexes, the ligands surrounding the metal center play a critical role. Modifying the steric and electronic properties of ligands, such as phosphines, can tune the catalyst's activity and selectivity. ifpenergiesnouvelles.fr For example, the use of bulky ligands can influence the regioselectivity of dimerization or the stereoselectivity of hydrogenation. ifpenergiesnouvelles.fr In the context of producing this compound, a catalyst could be designed to favor the cis geometry by controlling the steric environment around the active site.

The table below outlines different catalyst systems and the design principles employed to optimize olefin reactions, which are applicable to the synthesis and isomerization of this compound.

| Catalyst System | Design/Engineering Principle | Target Reaction | Impact on Yield/Selectivity | Reference |

| Ni-modified Polyoxometalate | Single-site Ni centers dispersed on a high surface area support (SBA-15). | Propylene Dimerization | High dispersion increases accessibility to active sites. Product distribution includes various hexene isomers, with selectivity influenced by reaction temperature. | rsc.org |

| Acidic Ion-Exchange Resins (e.g., Amberlyst) | Variation in acid site density and degree of crosslinking. | Olefin Isomerization/ Dimerization | Lower acid density favors isomerization over dimerization. Higher porosity enhances reactant accessibility. | ub.edulsu.edu |

| cis-Mo(CO)₄(PPh₃)₂ / TsOH | Combination of a metal precatalyst and an acid cocatalyst. | Selective Isomerization of Terminal Alkenes | Achieves high positional and stereochemical selectivity, favoring the formation of (Z)-internal alkenes. | acs.org |

| Palladium on Barium Sulfate | Use of specific supports and reaction conditions. | Alkyne Hydrogenation | Can be used to produce cis-alkenes from alkynes, preventing over-hydrogenation and isomerization of the desired cis product. | lookchem.com |

| Zeolites (e.g., ZSM-5, Beta) | Defined pore structure and strong acid sites. | Alkene Isomerization/ Alkylation | Shape selectivity can control product distribution, but strong acidity may also lead to side reactions like cracking and oligomerization. | google.com |

Ultimately, the optimal catalyst for a specific transformation like the production or isomerization of this compound is often a compromise between activity, selectivity, and stability, achieved through meticulous engineering of the catalyst's structural and electronic properties.

Environmental Chemical Behavior and Degradation Pathways of Alkenes

Atmospheric Transformation Processes

As a volatile organic compound, cis-4-Methyl-2-hexene is expected to partition significantly into the atmosphere, where its fate is governed by chemical reactions initiated by sunlight.

The primary atmospheric loss processes for alkenes are reactions with photochemically generated oxidants, including the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). ca.gov The presence of a carbon-carbon double bond makes alkenes particularly susceptible to attack by these species. ca.gov

The reaction with the OH radical is typically the dominant daytime degradation pathway for alkenes in the troposphere. copernicus.org This reaction proceeds primarily through the electrophilic addition of the OH radical to the double bond, forming an unstable hydroxyalkyl radical that reacts further with oxygen. H-atom abstraction from the alkyl groups can also occur but is generally a minor channel for alkenes. copernicus.orgacs.org While an experimental rate constant for this compound is not available, Structure-Activity Relationship (SAR) models, such as the one used by the SAPRC mechanism generation system, can provide estimates. copernicus.org Based on experimental data for similar branched alkenes, the rate constant is expected to be high. For example, the rate constant for the reaction of OH radicals with 2-methyl-1-pentene (B165372) is 5.67 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and for trans-2-hexene (B1208433), it is 6.08 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org

Ozonolysis, the reaction with O₃, is another significant atmospheric sink for alkenes. ca.govnih.gov This reaction involves the addition of ozone to the double bond to form a primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. ca.govosti.gov The rate of this reaction is highly dependent on the structure of the alkene, specifically the substitution pattern around the double bond. nih.govnih.gov

During nighttime, in the absence of sunlight, reactions with the nitrate radical (NO₃) can become a significant loss process for alkenes, particularly in polluted environments. ca.gov Similar to the OH reaction, the NO₃ radical adds to the double bond.

The atmospheric lifetime (τ) of this compound can be estimated based on its reaction rates with these oxidants using the formula τ = 1/(k[X]), where k is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant. Given the high reactivity of branched alkenes, the atmospheric lifetime of this compound is expected to be short, on the order of hours. osti.gov

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound and Related Alkenes

| Reactant | Oxidant | Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Average Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime (τ) |

| 2-Methyl-1-pentene | OH | 5.67 x 10⁻¹¹ acs.org | 2 x 10⁶ | ~2.6 hours |

| trans-2-Hexene | OH | 6.08 x 10⁻¹¹ acs.org | 2 x 10⁶ | ~2.4 hours |

| cis-3-Hexenyl acetate (B1210297) | O₃ | 5.40 x 10⁻¹⁷ nih.gov | 7 x 10¹¹ | ~3.3 hours |

| 2,3-Dimethyl-2-butene | NO₃ | 5.72 x 10⁻¹¹ ca.gov | 5 x 10⁸ | ~35 seconds |

Note: Data for this compound is unavailable. Values presented are for structurally similar compounds to provide an estimate of reactivity. Oxidant concentrations are typical average global values and can vary significantly.

Soil and Sediment Interactions

When released to the subsurface, the movement and persistence of this compound are controlled by its interaction with soil and sediment particles.

The primary mechanism for the sorption of non-polar volatile organic compounds like this compound in soil is partitioning into the soil organic matter (SOM). nih.govresearchgate.net The extent of this partitioning is described by the organic carbon-normalized sorption coefficient (Koc). nih.govchemsafetypro.comqsardb.org A high Koc value indicates strong sorption and low mobility, whereas a low Koc value suggests the chemical will remain primarily in the soil water or soil gas and be more mobile. chemsafetypro.com

Direct experimental Koc values for this compound are not available. However, Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. nih.govepa.gov A higher log Kow value generally corresponds to a higher log Koc and greater sorption potential. While the log Kow for this compound is not documented, the value for the isomeric compound cis-4-methyl-2-pentene (B1587906) (log Kow = 3.1) can be used to provide an approximation. Using common QSAR (Quantitative Structure-Activity Relationship) equations, a log Kow of ~3.1 would predict a log Koc of approximately 2.8 to 3.0. This moderate Koc value suggests that this compound will have some affinity for soil organic matter but will still be considered moderately mobile in soil environments.

Table 2: Estimated Physical-Chemical Properties Relevant to Environmental Fate for this compound

| Property | Value | Source/Method | Implication |

| Molecular Formula | C₇H₁₄ | - | - |

| Molecular Weight | 98.19 g/mol | - | - |

| Boiling Point | 87 °C | Experimental sabcs.ca | High volatility |

| Vapor Pressure | ~244 mm Hg (for cis-4-methyl-2-pentene) | Analogue Data sabcs.ca | High volatility, will partition to atmosphere |

| Log Kow | ~3.1 (for cis-4-methyl-2-pentene) | Analogue Data sabcs.ca | Moderate hydrophobicity |

| Log Koc | ~2.8 - 3.0 | Estimated from Log Kow | Moderately mobile in soil and sediment |

| Water Solubility | Low (not quantified) | General Alkene Property | Limited presence in aqueous phase |

| Henry's Law Constant | High (not quantified) | Estimated from VP/Solubility | Readily volatilizes from water to air |

Note: Due to a lack of direct experimental data for this compound, values are either for a close analogue (cis-4-methyl-2-pentene) or are qualitative estimates based on chemical class.

Bioremediation and Phytodegradation Conceptsenviro.wiki

The bioremediation and phytodegradation of this compound, a volatile organic compound (VOC), are emerging areas of environmental science focused on leveraging biological processes for its removal from contaminated environments. While specific research on this compound is limited, the principles of microbial and plant-based degradation of structurally similar alkenes provide a foundational understanding of the potential pathways and mechanisms involved.

Bioremediation

Bioremediation of hydrocarbons, including alkenes, primarily relies on the metabolic activities of microorganisms such as bacteria, fungi, and algae. mdpi.com These organisms can utilize hydrocarbons as a source of carbon and energy, breaking them down into less harmful substances like carbon dioxide and water. mdpi.comnih.gov The effectiveness of bioremediation is influenced by several factors, including the chemical structure of the contaminant, the presence of suitable microbial populations, and environmental conditions like nutrient availability, oxygen levels, temperature, and pH. nih.gov

Microbial degradation of alkenes can occur under both aerobic and anaerobic conditions. mdpi.com

Aerobic Degradation:

Under aerobic conditions, the initial step in alkene degradation is typically the oxidation of the molecule by oxygenase enzymes. mdpi.com This process introduces oxygen atoms into the hydrocarbon, making it more susceptible to further breakdown. mdpi.com For short-chain alkenes, this often involves the oxidation of the double bond, leading to the formation of epoxides, which are then hydrolyzed to diols and further metabolized. Another pathway involves the oxidation of a terminal methyl group.

Anaerobic Degradation:

In the absence of oxygen, anaerobic microorganisms can degrade alkenes using alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. researchgate.net One established pathway for anaerobic alkane and alkene degradation is the addition of fumarate (B1241708) to the hydrocarbon molecule, a reaction catalyzed by enzymes like alkylsuccinate synthase. mdpi.comresearchgate.net This initial activation step leads to the formation of alkylsuccinates, which are then further metabolized through processes like carbon skeleton rearrangement and β-oxidation. researchgate.net Sulfate-reducing bacteria are known to be capable of degrading a variety of alkenes. researchgate.net

Interactive Data Table: Potential Microbial Degradation Pathways for Alkenes

| Degradation Type | Key Process | Initial Reactants | Key Enzymes | Intermediate Products | Final Products |

| Aerobic | Oxidation | Alkene, Oxygen | Oxygenases | Epoxides, Diols, Alcohols, Aldehydes | Carbon Dioxide, Water, Biomass |

| Anaerobic | Fumarate Addition | Alkene, Fumarate | Alkylsuccinate Synthase | Alkylsuccinates | Methane, Carbon Dioxide, Biomass |

Phytodegradation

Phytoremediation is a technology that utilizes plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. clu-in.orgfrontiersin.org For volatile organic compounds like this compound, several phytoremediation mechanisms are relevant:

Phytodegradation (Phytotransformation): This involves the breakdown of contaminants within plant tissues through metabolic processes. Plants produce enzymes that can help detoxify organic pollutants.

Rhizodegradation: This process refers to the breakdown of contaminants in the soil by microorganisms that thrive in the rhizosphere (the area around plant roots). nih.gov The plant roots excrete substances that stimulate the growth and activity of these beneficial microbes. nih.gov

Phytovolatilization: This is the uptake of contaminants by plant roots and their subsequent transpiration into the atmosphere. While this transfers the contaminant from one medium to another, it can be a significant removal pathway for volatile compounds.

Phytoextraction: This involves the uptake of contaminants by plant roots and their accumulation in the shoots and leaves.

Plants can absorb VOCs from both the soil and the air. clu-in.org The uptake from the air occurs through the stomata on the leaves. nih.gov Research on ornamental potted plants has demonstrated their ability to remove VOCs from indoor air. ashs.orgglsciences.eu The effectiveness of phytoremediation depends on factors like the plant species, contaminant concentration, and environmental conditions. frontiersin.org Deep-rooted plants like phreatophytes are particularly useful for treating contaminated groundwater. frontiersin.org

Environmental Monitoring Methodologiesnih.gov

The environmental monitoring of this compound, an alkene and a volatile organic compound (VOC), is crucial for assessing air and water quality, identifying contamination sources, and ensuring regulatory compliance. The methodologies for its detection and quantification primarily rely on chromatographic techniques, which are well-suited for separating and identifying individual components in complex mixtures.

The standard approach for analyzing VOCs like this compound involves sample collection and preconcentration, followed by analysis using gas chromatography (GC).

Sample Collection and Preconcentration:

Air Sampling: Ambient air samples are typically collected by drawing a known volume of air through sorbent tubes containing materials like activated carbon, Tenax®, or a combination of sorbents. permapure.com This traps the VOCs for subsequent analysis. Canister sampling is another common method where a whole air sample is collected in a specially prepared stainless steel canister.

Water Sampling: For water samples, techniques like purge and trap or headspace analysis are used to extract the volatile compounds from the liquid matrix. In purge and trap, an inert gas is bubbled through the water sample, and the purged VOCs are trapped on a sorbent. Headspace analysis involves analyzing the vapor above the liquid sample in a sealed vial.

Thermal Desorption: After collection on sorbent tubes, the trapped analytes are introduced into the GC system through thermal desorption, where the tube is rapidly heated to release the compounds. nih.gov

Analytical Instrumentation:

Gas Chromatography (GC): GC is the core technique used for separating this compound from other compounds in a sample. The separation is achieved based on the differential partitioning of the analytes between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas like helium or nitrogen). envirolab.com.au

Detectors:

Mass Spectrometry (MS): GC coupled with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of VOCs. nih.gov MS provides detailed structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratio, allowing for unambiguous identification. nih.gov

Flame Ionization Detector (FID): The FID is a sensitive detector for hydrocarbons. It provides quantitative data based on the number of carbon atoms in the analyte, making it a robust choice for hydrocarbon analysis. envirolab.com.au

Photoionization Detector (PID): The PID is another sensitive detector that is particularly effective for aromatic compounds and alkenes. It uses ultraviolet light to ionize the analytes. envirolab.com.au

Comprehensive two-dimensional gas chromatography (GC×GC) can also be employed for enhanced resolution in complex samples.

Interactive Data Table: Environmental Monitoring Techniques for Alkenes

| Technique | Principle | Sample Matrix | Advantages |

| GC-MS | Separation by gas chromatography, identification and quantification by mass spectrometry. nih.gov | Air, Water, Soil | High specificity and sensitivity, definitive compound identification. nih.gov |

| GC-FID | Separation by gas chromatography, detection by flame ionization. envirolab.com.au | Air, Water, Soil | Robust, highly quantitative for hydrocarbons, wide linear range. |

| GC-PID | Separation by gas chromatography, detection by photoionization. envirolab.com.au | Air, Water, Soil | High sensitivity for alkenes and aromatic compounds. envirolab.com.au |

Several environmental agencies and monitoring programs include various hexene isomers in their lists of target VOCs for air quality monitoring, suggesting that the methodologies described are applicable to this compound. For instance, a method using a high-resolution GC with simultaneous PID and FID detection has been described for the quantitative evaluation of C₂-C₁₀ organic compounds in ambient air, including various methyl-pentene isomers. envirolab.com.au

Advanced Analytical Techniques for Cis 4 Methyl 2 Hexene Research

Hyphenated Chromatographic-Spectroscopic Methods

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of volatile organic compounds like cis-4-Methyl-2-hexene.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prominent and widely used hyphenated method for this purpose. nih.govakjournals.com In this technique, a gas chromatograph separates the components of a mixture based on their boiling points and affinities for a stationary phase within a capillary column. vurup.sknist.gov For this compound, a non-polar stationary phase is typically employed. nist.gov As the separated compound elutes from the GC column, it enters a mass spectrometer, which bombards it with electrons, causing it to ionize and fragment in a predictable pattern. nist.gov This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries like the NIST Mass Spectrometry Data Center. nih.govakjournals.com The NIST database lists a characteristic mass spectrum for (Z)-4-Methyl-2-hexene obtained via GC-MS, with a prominent top peak at a mass-to-charge ratio (m/z) of 69. nih.gov

Other powerful, though less common, hyphenated methods provide complementary structural information:

Gas Chromatography-Nuclear Magnetic Resonance Spectroscopy (GC-NMR): This technique offers detailed structural elucidation of volatile isomers directly after chromatographic separation. researchgate.netnih.gov It is particularly valuable for unambiguously determining the precise arrangement of atoms and confirming the cis configuration of the double bond, as NMR spectroscopy provides information on the chemical environment of each proton and carbon atom. researchgate.netnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): This method provides information about the functional groups present in a molecule. unal.edu.co As this compound elutes from the GC, its infrared spectrum can be recorded, which would clearly show C-H stretching and bending vibrations characteristic of alkanes and alkenes, further confirming its identity. unal.edu.conist.gov

**Table 1: Comparison of Hyphenated Analytical Methods for *this compound***

| Technique | Principle of Separation/Detection | Information Provided | Application for This compound |

|---|

| GC-MS | GC: Volatility and polarity. vurup.sk MS: Mass-to-charge ratio of molecular ion and fragments. nist.gov | Molecular weight and fragmentation pattern for structural identification. | Primary tool for identification and confirmation in complex mixtures like gasoline. akjournals.comshimadzu.com | | GC-NMR | GC: Volatility and polarity. NMR: Magnetic properties of atomic nuclei. nih.gov | Detailed connectivity of atoms (1H and 13C NMR), stereochemistry. | Unambiguous structural confirmation and isomer differentiation. researchgate.net | | GC-IR | GC: Volatility and polarity. IR: Absorption of infrared radiation by molecular vibrations. unal.edu.co | Identification of functional groups (e.g., C=C, C-H bonds). | Confirmatory analysis of the alkene functional group. nist.gov |

Application of Chiral Chromatography for Stereoisomer Resolution

This compound possesses a chiral center at the fourth carbon atom (C4), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a (Z)-prop-1-enyl group. Consequently, the compound exists as a pair of non-superimposable mirror images known as enantiomers: (4S)-4-methyl-cis-2-hexene and (4R)-4-methyl-cis-2-hexene.

These enantiomers have identical physical properties (e.g., boiling point, refractive index) and cannot be separated by standard chromatographic techniques. Resolving them requires a specialized method known as chiral chromatography. This technique utilizes a chiral stationary phase (CSP) within a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column. aocs.org

The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different strengths of interaction with the CSP. As a result, one enantiomer is retained on the column longer than the other, allowing for their separation and individual analysis. aocs.org While specific applications for this compound are not extensively documented in readily available literature, the use of chiral GC columns is a standard and effective approach for separating the isomers of chiral alkenes and other branched hydrocarbons. aocs.org

Quantitative Analysis Techniques for Reaction Monitoring

Determining the concentration of this compound is essential for monitoring reaction kinetics, calculating yields, and assessing product purity. Several techniques are employed for its quantitative analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used method for the quantification of hydrocarbons. After separation on a GC column, the eluting compound is burned in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of carbon atoms entering the detector. By calibrating with standards of known concentration, the precise amount of this compound in a sample can be determined. akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an identification tool, GC-MS can be a powerful quantitative technique, especially when operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of this compound (e.g., m/z 69). This approach significantly increases sensitivity and selectivity, allowing for accurate quantification even at trace levels in complex matrices. shimadzu.com

In-situ Reaction Monitoring: For real-time analysis of reaction progress, spectroscopic techniques can be applied directly to the reaction vessel.

NMR Spectroscopy: By acquiring NMR spectra at regular intervals during a reaction, the disappearance of reactants and the appearance of products like this compound can be tracked. The integration of specific resonance signals is proportional to the concentration of the species, providing kinetic data. researchgate.net However, factors like sample mixing within the NMR tube must be carefully controlled to ensure the data reflects the true reaction kinetics. researchgate.net

Infrared (IR) Spectroscopy: Optical methods using IR can monitor changes in the concentration of specific functional groups. unal.edu.co For reactions involving the formation or consumption of this compound, changes in the characteristic C=C bond absorption can be measured over time to follow the reaction's progress. unal.edu.co

Table 2: Quantitative Analysis Techniques

| Technique | Mode of Operation | Advantages | Limitations |

|---|---|---|---|

| GC-FID | Ex-situ analysis of withdrawn samples. | High precision, wide linear range, robust for hydrocarbons. | Provides no structural information; co-elution can lead to errors. |

| GC-MS (SIM) | Ex-situ analysis of withdrawn samples. | High sensitivity and selectivity; simultaneous confirmation and quantification. shimadzu.com | Requires more complex instrumentation and calibration than GC-FID. |

| NMR | In-situ or ex-situ. | Non-invasive, provides rich structural detail, absolute quantification possible with internal standard. researchgate.net | Lower sensitivity, potential for issues with reaction mixing inside the magnet. researchgate.net |

| IR | In-situ or ex-situ. | Capable of rapid, non-intrusive, real-time measurements. unal.edu.co | Spectral overlap in complex mixtures can complicate analysis. |

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification

Beyond standard GC-MS, more advanced mass spectrometry techniques are crucial for detecting this compound at very low concentrations and for identifying its potential metabolites.

Trace Analysis: For analyzing trace amounts of this compound in highly complex samples such as petroleum fuels or environmental samples, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled to a mass spectrometer (often a high-speed Time-of-Flight MS) is exceptionally powerful. lut.fi This technique uses two different GC columns in series, providing a much higher degree of separation than single-column GC. The enhanced resolution allows for the isolation of trace compounds from interfering matrix components, enabling their clear identification and quantification. lut.fi

Metabolite Identification: While no specific studies on the metabolism of this compound were identified, the general analytical approach would involve advanced mass spectrometry to identify products of biotransformation. The double bond in this compound is a likely site for metabolic reactions such as epoxidation (forming an epoxide) followed by hydrolysis (forming a diol). Identifying these unknown metabolites requires High-Resolution Mass Spectrometry (HRMS) , using analyzers like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap. researchgate.net HRMS provides extremely accurate mass measurements (typically to within 5 parts per million). This high accuracy allows for the unambiguous determination of the elemental formula of a metabolite from its exact mass, which is the critical first step in elucidating its structure. Proton Transfer Reaction Mass Spectrometry (PTR-MS) coupled with FT-ICR has also been shown to be effective for the quantitative analysis of unsaturated hydrocarbons in complex mixtures. researchgate.net

Future Research Directions and Emerging Trends in Cis 4 Methyl 2 Hexene Chemistry

Development of Novel Stereoselective Synthesis Methods

The synthesis of stereochemically pure alkenes is a major focus in organic chemistry. acs.orgnih.gov For cis-4-Methyl-2-hexene, future research will concentrate on developing more efficient and highly selective synthetic routes to obtain the desired (Z)-isomer with high enantiomeric purity.

Current trends in stereoselective synthesis that are applicable include: